H-Ile-arg-val-val-met-OH
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Overview
Description
H-Ile-arg-val-val-met-OH is a pentapeptide composed of the amino acids isoleucine, arginine, valine, valine, and methionine. This compound is known for its ability to support cell attachment and is a sequence fragment that binds to the thrombospondin-1 receptor . It has a molecular formula of C27H52N8O6S and a molecular weight of 616.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ile-arg-val-val-met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ile-arg-val-val-met-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
H-Ile-arg-val-val-met-OH has several scientific research applications:
Cell Adhesion Studies: It supports the adhesion of various cell types, including melanoma, erythroleukemia, fibrosarcoma, and endothelial cells
Receptor Binding Studies: It is used to study the binding interactions with the thrombospondin-1 receptor.
Peptide Therapeutics:
Mechanism of Action
H-Ile-arg-val-val-met-OH exerts its effects by binding to the thrombospondin-1 receptor. This interaction supports cell attachment and inhibits cell adhesion to the recombinant cell binding domain of thrombospondin-1 . The molecular targets include the thrombospondin-1 receptor and associated signaling pathways involved in cell adhesion and migration .
Comparison with Similar Compounds
Similar Compounds
H-Ile-arg-val-val-OH: Lacks the methionine residue, which may affect its binding affinity and biological activity.
H-Ile-arg-val-OH: Shorter peptide with potentially different receptor binding properties.
H-Ile-arg-OH: Further truncated peptide with distinct biological functions
Uniqueness
H-Ile-arg-val-val-met-OH is unique due to its specific sequence that supports cell attachment and binds to the thrombospondin-1 receptor. The presence of methionine at the C-terminus may contribute to its distinct biological activities compared to similar peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N8O6S/c1-8-16(6)19(28)23(37)32-17(10-9-12-31-27(29)30)22(36)34-21(15(4)5)25(39)35-20(14(2)3)24(38)33-18(26(40)41)11-13-42-7/h14-21H,8-13,28H2,1-7H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H4,29,30,31)/t16-,17-,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEIEPCGWXXMMT-PXQJOHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N8O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.